molecular formula C17H20N2O5S B2390343 4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione CAS No. 2034382-56-2

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione

Cat. No.: B2390343
CAS No.: 2034382-56-2
M. Wt: 364.42
InChI Key: JBKKZQFPIXFYAF-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, fused with a piperidine-2,6-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a thiazepane precursor in the presence of oxidizing agents can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the thiazepane ring and the incorporation of the piperidine-2,6-dione moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry approaches, which minimize the use of hazardous reagents and solvents, are increasingly being adopted in the industrial synthesis of such complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like acetonitrile, dichloromethane, and ethanol are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfone derivatives, while reduction reactions may produce thiazepane derivatives with altered oxidation states .

Scientific Research Applications

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazepane ring and piperidine-2,6-dione moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is unique due to its specific combination of a thiazepane ring with a piperidine-2,6-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c20-15-10-13(11-16(21)18-15)17(22)19-7-6-14(25(23,24)9-8-19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKKZQFPIXFYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC(=O)NC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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